molecular formula C9H10O3 B3048420 Phenyl 2-methoxyacetate CAS No. 16839-92-2

Phenyl 2-methoxyacetate

Cat. No.: B3048420
CAS No.: 16839-92-2
M. Wt: 166.17 g/mol
InChI Key: RRGKOFFIQZTPRH-UHFFFAOYSA-N
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Description

Phenyl 2-methoxyacetate, also known as phenyl methoxyacetate, is an organic compound with the molecular formula C9H10O3. It is a colorless liquid with a pleasant odor and is used in various chemical applications. The compound is characterized by the presence of a phenyl group attached to a methoxyacetate moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-methoxyacetate can be synthesized through several methods. One common method involves the esterification of phenol with methoxyacetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production may also involve the use of alternative catalysts to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-methoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl 2-methoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 2-methoxyacetate involves its interaction with specific molecular targets. In biochemical assays, the compound acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. The methoxyacetate moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Phenyl 2-methoxyacetate can be compared with other similar compounds such as:

Uniqueness: this compound’s unique combination of a phenyl group and a methoxyacetate moiety makes it a valuable intermediate in organic synthesis, offering a balance of reactivity and stability that is advantageous in various chemical processes .

Properties

IUPAC Name

phenyl 2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-7-9(10)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGKOFFIQZTPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337417
Record name Phenyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16839-92-2
Record name Phenyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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